Methyl 3-(3-cyanophenyl)acrylate

Catalog No.
S1534636
CAS No.
52116-81-1
M.F
C11H9NO2
M. Wt
187.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-(3-cyanophenyl)acrylate

CAS Number

52116-81-1

Product Name

Methyl 3-(3-cyanophenyl)acrylate

IUPAC Name

methyl (E)-3-(3-cyanophenyl)prop-2-enoate

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

InChI

InChI=1S/C11H9NO2/c1-14-11(13)6-5-9-3-2-4-10(7-9)8-12/h2-7H,1H3/b6-5+

InChI Key

BQJYULBYGRTLPZ-AATRIKPKSA-N

SMILES

COC(=O)C=CC1=CC(=CC=C1)C#N

Synonyms

3-(3-Cyanophenyl)-2-Propenoic Acid Methyl Ester

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)C#N

Isomeric SMILES

COC(=O)/C=C/C1=CC(=CC=C1)C#N

Photopolymerization in Organic Electronics

Specific Scientific Field: Organic electronics, which encompasses the study of organic semiconductors and their applications in electronic devices, is the specific scientific field relevant to this application.

Summary: Methyl 3-(3-cyanophenyl)acrylate (MCPA) serves as a promising monomer for photopolymerization in organic electronics. Researchers have explored its use in fabricating organic thin-film transistors (OTFTs), organic light-emitting diodes (OLEDs), and organic photovoltaic cells (OPVs).

Experimental Procedures: Results:

Coordination Compounds in Medicinal Chemistry

Specific Scientific Field: Medicinal chemistry and bioinorganic chemistry are relevant fields for this application.

Summary: MCPA can serve as a ligand in coordination compounds with metal ions. These complexes exhibit interesting biological activities, including antimicrobial and antitumor effects.

Experimental Procedures:
Results:

Methyl 3-(3-cyanophenyl)acrylate is an organic compound characterized by its acrylate structure, which includes a methyl ester and a cyanophenyl group. Its molecular formula is C11H9NO2C_{11}H_{9}NO_{2} with a molecular weight of approximately 187.19 g/mol. This compound features a double bond between the carbon atoms of the acrylate group, making it reactive in various

Due to its acrylate functionality:

  • Michael Addition: As an electron-deficient alkene, it readily undergoes Michael addition with nucleophiles.
  • Polymerization: Under certain conditions, the compound can polymerize, forming longer-chain polymers.
  • Heck Reaction: This compound can be involved in Heck coupling reactions when reacted with aryl halides in the presence of palladium catalysts .

Research indicates that compounds similar to methyl 3-(3-cyanophenyl)acrylate exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against certain bacterial strains.
  • Anticancer Activity: Certain acrylates have been studied for their potential to inhibit cancer cell proliferation .
  • Enzyme Inhibition: The compound may interact with specific enzymes, affecting metabolic pathways.

Several synthetic routes exist for producing methyl 3-(3-cyanophenyl)acrylate:

  • Aldol Condensation: This method involves the reaction of aromatic aldehydes with methyl acrylate under basic conditions.
  • Heck Reaction: Utilizing palladium catalysts, this method couples 3-cyanophenyl halides with methyl acrylate.
  • Multicomponent Reactions: Recent studies have demonstrated efficient three-component reactions involving alkyl acrylates, aldehydes, and activated malonates to yield this compound .

Methyl 3-(3-cyanophenyl)acrylate finds applications in various fields:

  • Material Science: Used in the synthesis of polymers and resins.
  • Pharmaceuticals: Potentially useful in drug development due to its biological activities.
  • Agricultural Chemicals: May serve as intermediates in the synthesis of agrochemicals.

Interaction studies involving methyl 3-(3-cyanophenyl)acrylate focus on its reactivity with biological molecules and other chemical species. These studies aim to elucidate its mechanism of action and potential therapeutic effects. For instance, investigations into its binding affinities with enzymes or receptors can provide insights into its biological roles.

Methyl 3-(3-cyanophenyl)acrylate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Methyl 3-(4-cyanophenyl)acrylateC11H9NO2C_{11}H_{9}NO_{2}Different position of the cyano group
Methyl 3-(2-cyanophenyl)acrylateC11H9NO2C_{11}H_{9}NO_{2}Cyano group at the ortho position
Methyl 3-(4-cyano-3-methylphenyl)acrylateC12H11NO2C_{12}H_{11}NO_{2}Contains a methyl substitution on the phenyl ring
Methyl 3-(4-nitrophenyl)acrylateC11H10NO3C_{11}H_{10}NO_{3}Nitro group instead of cyano

The primary distinction of methyl 3-(3-cyanophenyl)acrylate lies in the positioning of the cyano group on the phenyl ring, which influences its reactivity and biological properties compared to other similar compounds.

XLogP3

1.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Methyl (E)-3-(3-cyanophenyl)prop-2-enoate

Dates

Last modified: 08-15-2023

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